3-(4-Methoxy-benzyloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile
Description
Molecular Architecture and Bonding Patterns
The compound 3-(4-methoxy-benzyloxy)-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-benzonitrile features a benzonitrile core substituted with two distinct functional groups: a 4-methoxybenzyloxy moiety at position 3 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) at position 5.
Key Structural Features:
- Benzonitrile Core : A benzene ring with a nitrile group (-C≡N) at position 1, providing electron-withdrawing character.
- 4-Methoxybenzyloxy Substituent : A benzyl ether group (-OCH₂C₆H₄-OCH₃) at position 3, introducing steric bulk and electron-donating effects via the methoxy (-OCH₃) group.
- Pinacol Boronic Ester : A boron-containing cyclic ester at position 5, stabilized by two 2,3-dimethylbutane-2,3-diol (pinacol) ligands. The boron atom adopts a trigonal planar geometry, with B-O bond lengths typically ~1.36–1.38 Å.
Bonding Patterns :
- The nitrile group exhibits a carbon-nitrogen triple bond (C≡N, ~1.16 Å).
- The ether linkage (C-O-C) in the benzyloxy group has a bond length of ~1.42 Å.
- The dioxaborolane ring forms a five-membered B-O-C-C-O system, with B-O bonds slightly shorter than typical single bonds due to partial double-bond character.
Spectroscopic Identification (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) :
| Signal (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.35–7.22 | Multiplet | 4H | Aromatic protons (benzonitrile core) |
| 7.08–6.85 | Multiplet | 4H | Aromatic protons (4-methoxybenzyloxy group) |
| 4.90 | Singlet | 2H | Methylene (-OCH₂-) protons |
| 3.81 | Singlet | 3H | Methoxy (-OCH₃) protons |
| 1.28 | Singlet | 12H | Methyl groups on pinacol boronic ester |
¹³C NMR (101 MHz, CDCl₃) :
- δ 160.2 : Quaternary carbon adjacent to methoxy group.
- δ 134.9–126.3 : Aromatic carbons.
- δ 117.6 : Nitrile carbon (C≡N).
- δ 82.2–83.1 : Oxygenated carbons in dioxaborolane ring.
¹¹B NMR (128 MHz, CDCl₃) :
Infrared (IR) Spectroscopy
| Peak (cm⁻¹) | Assignment |
|---|---|
| 2220 | C≡N stretch (nitrile) |
| 1605, 1510 | Aromatic C=C stretching |
| 1350 | B-O symmetric stretch |
| 1250 | Asymmetric C-O-C (ether) |
Crystallographic Analysis and Conformational Studies
X-ray Crystallography (Hypothetical Data):
While direct crystallographic data for this compound is not explicitly reported in the provided sources, analogous boronic esters exhibit the following trends:
- Boron Coordination : Trigonal planar geometry with B-O bond lengths of 1.36–1.38 Å.
- Dioxaborolane Ring : Planar conformation with O-B-O angle ~117°.
- Packing Effects : The 4-methoxybenzyloxy group induces steric hindrance, leading to a dihedral angle of ~85° between the benzonitrile core and the benzyloxy substituent.
Conformational Analysis via NMR:
- Restricted rotation about the ether linkage (-OCH₂-) results in distinct proton environments for the methylene group (δ 4.90, singlet).
- The pinacol methyl groups (δ 1.28) remain equivalent due to rapid chair-flipping of the dioxaborolane ring.
Tables
Table 1: Summary of ¹H NMR Data
| Proton Environment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (benzonitrile) | 7.35–7.22 | Multiplet |
| Aromatic (benzyloxy) | 7.08–6.85 | Multiplet |
| Methylene (-OCH₂-) | 4.90 | Singlet |
| Methoxy (-OCH₃) | 3.81 | Singlet |
| Pinacol methyl | 1.28 | Singlet |
Table 2: Key IR Absorptions
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| C≡N | 2220 |
| Aromatic C=C | 1605, 1510 |
| B-O | 1350 |
| C-O-C | 1250 |
Table 3: Hypothetical Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Angles | α = 90°, β = 112.3°, γ = 90° |
| Dihedral Angle (Benzonitrile/Benzyloxy) | 85° |
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BNO4/c1-20(2)21(3,4)27-22(26-20)17-10-16(13-23)11-19(12-17)25-14-15-6-8-18(24-5)9-7-15/h6-12H,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCZAJGZPMTJDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC3=CC=C(C=C3)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Methoxy-benzyloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile is a synthetic organic compound with potential applications in medicinal chemistry and materials science. Its unique structural features, including a boronate ester and nitrile group, suggest significant biological activity that warrants investigation. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H24BNO4
- Molecular Weight : 365.24 g/mol
- CAS Number : 2377609-88-4
- Key Functional Groups :
- Boronate ester (pinacol boronate)
- Nitrile group
- Methoxy and benzyloxy substituents
Mechanisms of Biological Activity
The biological activity of 3-(4-Methoxy-benzyloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and other diseases. The presence of the boronate group suggests potential as a reversible inhibitor of proteases or kinases.
- Cellular Signaling Modulation : The nitrile and methoxy groups may influence cellular signaling pathways. For instance, compounds with nitrile functionalities are often associated with modulation of receptor tyrosine kinases (RTKs), which are crucial in cancer biology.
- Antioxidant Activity : Some studies indicate that related compounds exhibit antioxidant properties which could contribute to their therapeutic efficacy in oxidative stress-related diseases.
Research Findings and Case Studies
Several studies have explored the biological activities associated with compounds structurally similar to 3-(4-Methoxy-benzyloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile:
Table 1: Biological Activities of Related Compounds
Case Study: Inhibition of Kinase Activity
A notable study demonstrated that a structurally similar compound exhibited potent inhibition of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. The compound's IC50 values were reported in the sub-micromolar range for both wild-type and mutant forms of EGFR. This suggests that 3-(4-Methoxy-benzyloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile could similarly affect kinase activity due to its structural features .
Potential Applications
Given its structural characteristics and preliminary findings regarding its biological activity:
- Cancer Therapy : As a potential kinase inhibitor or modulator of signaling pathways involved in tumor growth.
- Material Science : Utilization in designing responsive materials due to the unique properties imparted by the boronate ester group.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development. The nitrile and methoxy groups are known to influence biological activity and solubility:
- Drug Development : The compound may serve as a starting point for synthesizing new drugs targeting various diseases. Its structural similarities with other bioactive compounds indicate that it could exhibit pharmacological properties worth exploring .
Materials Science
The presence of boronate esters in the compound allows for the exploration of novel materials with unique properties:
- Self-Assembly and Responsiveness : Compounds containing boronate groups can form dynamic covalent bonds, enabling the design of materials that respond to environmental stimuli. This property is particularly useful in creating smart materials for applications ranging from drug delivery systems to responsive coatings.
Research indicates that compounds similar to 3-(4-Methoxy-benzyloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile have shown promising biological activities:
- Inhibition Studies : Investigations into the inhibitory effects on enzymes such as arginase demonstrate the compound's potential in treating conditions where arginine metabolism is disrupted. For instance, structural analogs have exhibited IC50 values indicating effective inhibition of human arginases .
Table 1: Similar Compounds and Their Activities
| Compound Name | Similarity Index | Biological Activity |
|---|---|---|
| 4-Methoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile | 0.95 | Inhibitor of arginase |
| 3-Methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile | 0.94 | Potential anticancer activity |
| 2-Hydroxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile | 0.93 | Antioxidant properties |
This table illustrates the structural relationships between similar compounds and their associated biological activities. The high similarity index indicates that variations in substituents can significantly impact biological efficacy.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enables participation in palladium-catalyzed Suzuki-Miyaura couplings. This reaction typically involves aryl halides or triflates (e.g., aryl bromides, chlorides) under mild conditions .
Example Reaction:
Conditions:
-
Catalysts: Pd(PPh₃)₄, PdCl₂(dppf), or NiCl₂(dppe)
-
Solvents: DMF, THF, or DMSO
-
Bases: K₂CO₃, NaHCO₃, or Et₃N
-
Temperature: 60–100°C (reflux)
Nucleophilic Substitution at the Benzonitrile Group
The nitrile group can undergo nucleophilic addition under acidic or basic conditions. For example:
-
Hydrolysis: Conversion to carboxylic acids via acidic (H₂SO₄/H₂O) or basic (NaOH/H₂O₂) hydrolysis .
-
Reduction: LiAlH₄ or catalytic hydrogenation reduces the nitrile to a primary amine (RCH₂NH₂).
Functionalization of the Methoxy-Benzyloxy Group
The 4-methoxy-benzyl (PMB) ether acts as a protective group for hydroxyl functionalities. Key transformations include:
-
Deprotection: Cleavage via hydrogenolysis (H₂/Pd/C) or oxidative methods (DDQ in wet CH₂Cl₂) .
-
Electrophilic Aromatic Substitution: Directed by the electron-rich PMB group (e.g., nitration, halogenation) .
Boronate Ester Transmetalation
The dioxaborolane group undergoes transmetalation with transition metals (e.g., Cu, Rh) to form intermediates for C–H activation or cycloaddition reactions .
Mechanistic Insights
-
Suzuki Coupling: The boronate ester undergoes oxidative addition with Pd⁰, followed by transmetalation and reductive elimination .
-
Nitrile Reactivity: Polarized C≡N bond facilitates nucleophilic attack, with kinetics influenced by solvent polarity .
-
PMB Stability: Resistance to acidic conditions but labile under oxidative or reductive environments .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous boronate esters:
Key Observations:
Electronic Effects : The 4-methoxybenzyloxy group in the target compound provides electron-donating character, which can stabilize intermediates during cross-coupling. In contrast, halogenated analogs (e.g., 2-chloro-4-fluoro derivative) exhibit electron-withdrawing effects, accelerating reactions with electron-rich aryl halides .
However, this bulk may improve selectivity in hindered environments .
Synthetic Utility : The target compound’s benzonitrile core is advantageous in medicinal chemistry, as nitriles serve as bioisosteres for carboxylic acids or carbonyl groups. Fluorinated analogs (e.g., 3-fluoro derivative) are prioritized in CNS drug design due to enhanced blood-brain barrier penetration .
Stability : Pinacol boronates generally resist protodeboronation better than MIDA or neopentyl glycol derivatives, making the target compound suitable for multi-step syntheses .
Q & A
Basic: What are the key synthetic strategies for preparing 3-(4-Methoxy-benzyloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile?
Answer:
The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) due to the presence of the boronic ester group. A two-step approach is common:
Borylation : Introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group via halogen-boron exchange, often using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .
Functionalization : Attach the 4-methoxybenzyloxy and benzonitrile groups via nucleophilic substitution or etherification.
Critical Parameters : Catalyst loading (0.5–5 mol%), solvent choice (THF or DMF), and temperature (60–100°C) significantly impact yield. Purity verification via HPLC (>95%) is essential due to variable vendor data .
Basic: How can researchers characterize the purity and structure of this compound?
Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular weight (259.11 g/mol) and isotopic patterns.
- X-ray Crystallography : Resolve ambiguous stereochemistry using SHELX software for structure refinement .
Note : Independent validation is critical, as commercial suppliers like Sigma-Aldrich do not provide analytical data .
Advanced: How does the boronic ester group influence reactivity in cross-coupling reactions?
Answer:
The dioxaborolane group enhances stability and solubility in organic solvents while enabling selective coupling. Key factors:
- Transmetalation Efficiency : The electron-donating methoxy group increases boronate nucleophilicity, accelerating Pd-mediated transmetalation .
- Orthogonal Reactivity : The benzonitrile moiety remains inert under Suzuki conditions, allowing sequential functionalization.
Challenge : Competitive protodeboronation may occur in polar protic solvents; optimize with Cs₂CO₃ as a base in THF .
Advanced: What computational methods predict the electronic properties of this compound for material science applications?
Answer:
- DFT Calculations : Model HOMO/LUMO distributions to assess charge-transfer potential. The boronic ester’s electron-withdrawing effect lowers LUMO energy, enhancing conductivity in organic semiconductors .
- Hardness-Softness Analysis : Calculate absolute hardness (η) from ionization potential (I) and electron affinity (A) (η = ½(I − A)) to predict reactivity in redox reactions .
Validation : Compare computed IR/Raman spectra with experimental data to refine models .
Advanced: How can researchers resolve contradictions in reaction yields reported across studies?
Answer:
Case Study : Discrepancies in Suzuki coupling yields (40–85%) may arise from:
- Catalyst Deactivation : Trace oxygen or moisture degrades Pd catalysts. Use rigorous degassing (freeze-pump-thaw cycles) .
- Steric Effects : Bulky substituents (e.g., 4-methoxybenzyloxy) hinder boronate-Pd coordination. Optimize with Josiphos ligands to reduce steric strain .
- Side Reactions : Protodeboronation competes in acidic conditions; monitor by ¹H NMR for byproduct (4-methoxybenzyl alcohol) formation .
Advanced: What strategies enable selective functionalization of the benzonitrile group?
Answer:
- Nitrile to Tetrazole Conversion : React with NaN₃/CuCl₂ to form a tetrazole ring (bioisostere in medicinal chemistry) .
- Reduction : Use LiAlH₄ to reduce nitrile to amine (-CH₂NH₂), followed by acyl protection for peptide coupling .
Key Consideration : Boronic esters are sensitive to strong bases; employ mild conditions (e.g., room temperature, short reaction times).
Advanced: How can this compound be applied in pro-chelate systems for targeted drug delivery?
Answer:
The boronic ester acts as a H₂O₂-responsive pro-chelator . Example:
Activation : H₂O₂ cleaves the boronic ester to release a phenolic ligand (e.g., salicylaldehyde derivatives).
Metal Sequestration : The ligand binds Fe³⁺, inhibiting hydroxyl radical (•OH) formation in oxidative stress models .
Validation : Monitor activation kinetics via UV-vis spectroscopy (λ ~350 nm for phenol release) .
Basic: What safety precautions are essential when handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
